molecular formula C17H16N4O B2417308 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448136-60-4

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2417308
CAS No.: 1448136-60-4
M. Wt: 292.342
InChI Key: KUUSNXMUXKSLAR-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound that features a benzamide group linked to a pyrazole ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or diketone.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the Benzamide Group: The benzamide group is formed by reacting the amine group with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological or chemical properties.

Scientific Research Applications

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide groups but lack the pyrazole ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring instead of the pyrazole ring.

Uniqueness

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the combination of the pyrazole and pyridine rings, which provides a distinct set of chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)19-11-13-21-12-9-16(20-21)15-8-4-5-10-18-15/h1-10,12H,11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUSNXMUXKSLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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